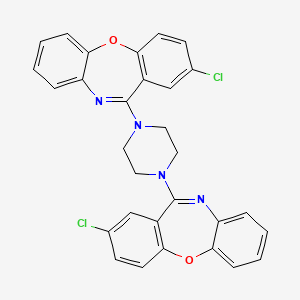

阿莫沙平二聚体

描述

科学研究应用

N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine is primarily used in proteomics research applications . It serves as a reference standard or impurity marker in the analysis of Amoxapine and related compounds. Additionally, it may be used in studies investigating the pharmacokinetics and metabolism of Amoxapine, as well as in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.

作用机制

Target of Action

Amoxapine, the parent compound of Amoxapine dimer, is a dibenzoxazepine-derivative tricyclic antidepressant (TCA). It primarily targets the serotonin and norepinephrine transporters in the brain, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .

Mode of Action

Amoxapine interacts with its targets by binding to the serotonin and norepinephrine transporters, thereby blocking the reuptake of these neurotransmitters . This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, enhancing their neurotransmission . The enhanced neurotransmission is thought to exert a positive effect on mood, which is beneficial in the treatment of depression .

Biochemical Pathways

The primary biochemical pathway affected by Amoxapine is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, Amoxapine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This leads to an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to be responsible for the antidepressant effects of Amoxapine .

Pharmacokinetics

Amoxapine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . Peak plasma concentrations usually occur within 1–2 hours after oral administration

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the action of Amoxapine is thought to exert a positive effect on mood . This is beneficial in the treatment of depression, as it can help to alleviate the symptoms of this condition .

Action Environment

The action of Amoxapine can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of Amoxapine . Additionally, factors such as pH and temperature can influence the stability of Amoxapine . .

生化分析

Biochemical Properties

Amoxapine dimer is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it can bind to these neurotransmitter transporters and prevent them from reabsorbing serotonin and norepinephrine into the neuron, thereby increasing the levels of these neurotransmitters in the brain .

Cellular Effects

Amoxapine dimer has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission, particularly of serotonin and norepinephrine . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Amoxapine dimer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the reuptake of serotonin and norepinephrine . This results in an overall increase in serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amoxapine dimer can change over time. For instance, it has been observed that Amoxapine dimer can reduce the amount of amyloid-β secreted into the medium in a dose-dependent manner

Dosage Effects in Animal Models

The effects of Amoxapine dimer can vary with different dosages in animal models. For example, it has been shown to reduce amyloid-β generation in a dose-dependent manner

Metabolic Pathways

Amoxapine dimer is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme

Transport and Distribution

Amoxapine dimer is transported and distributed within cells and tissues. It is widely distributed in the body and has a high protein binding of approximately 90%

准备方法

The synthesis of N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine involves several steps. One of the reported synthetic routes includes the treatment of 2-(4-chlorophenoxy)aniline with phosgene or triphosgene to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

化学反应分析

N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

相似化合物的比较

Amoxapine: A tricyclic antidepressant with a similar dibenzooxazepine structure.

Loxapine: An antipsychotic medication with a related chemical structure and pharmacological profile.

属性

IUPAC Name |

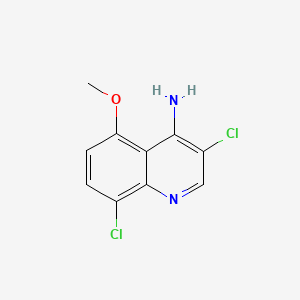

8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYJIJQSIRWGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724523 | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216608-66-0 | |

| Record name | 1,4-Bis(2-chlorodibenzo(b,f)(1,4)oxazepine-11-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216608660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21Y22XI1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)